3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline
Description
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline is a substituted aniline derivative characterized by a phenoxypropyl linker and halogenated aromatic substituents. Its structure includes a 2,5-dimethylphenoxy group attached to a propyl chain, which is further connected to a 4-fluoroaniline moiety substituted with a chlorine atom at the 3-position. The chloro and fluoro substituents enhance its electrophilic reactivity and may influence lipophilicity, while the dimethylphenoxy group contributes steric bulk and modulates solubility .
Properties
IUPAC Name |
3-chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO/c1-11-4-5-12(2)17(8-11)21-13(3)10-20-14-6-7-16(19)15(18)9-14/h4-9,13,20H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJHJKIEYAANII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline involves several steps. One common method is the reaction of 3-chloro-4-fluoroaniline with 2-(2,5-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxypropyl-Linked Aniline Derivatives
Compounds with phenoxypropyl linkers and substituted aniline groups share structural motifs with the target compound. Key examples include:
- N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline (sc-330745): This analog replaces the chloro and fluoro substituents with 2,5-dimethyl groups on the aniline ring and a 4-ethylphenoxy group. The absence of halogens reduces electronegativity, likely increasing Log P (lipophilicity) compared to the target compound. Commercial data indicate a molecular weight of ~285 g/mol (estimated), slightly higher than the target compound’s theoretical molecular weight of 323.8 g/mol (C₁₇H₁₈ClFNO). Such substitutions may alter metabolic stability and binding affinity in pharmacological contexts .
- R,S-2N-[(2,5-dimethylphenoxy)propyl]amino-propan-1-ol (Compound VII): This hydroxyl-containing derivative (melting point: 80–81°C, molecular weight: 237.34 g/mol) lacks the halogenated aniline core but retains the 2,5-dimethylphenoxypropyl chain. The hydroxyl group enhances hydrophilicity (lower Log P) compared to the target compound, which is expected to have higher membrane permeability due to halogenation .
Piperazine-Based Analogs (HBK Series)
The HBK17 compound (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) shares the 2,5-dimethylphenoxypropyl chain but incorporates a piperazine ring and a methoxyphenyl group. Piperazine derivatives often exhibit enhanced solubility and bioavailability compared to aniline-based structures. The methoxy group may also confer distinct electronic effects on receptor binding .
Benzyl-Substituted Anilines
- 3-Chloro-N-[(4-ethylphenyl)methyl]-4-fluoroaniline: This analog replaces the phenoxypropyl linker with a benzyl group, reducing steric bulk and altering spatial orientation. With a molecular weight of 263.74 g/mol, it is lighter than the target compound. The benzyl group may decrease solubility in polar solvents compared to the phenoxypropyl chain, impacting formulation strategies .
Physicochemical and Structural Data Comparison
Notes:
- Log P estimates are based on substituent contributions (halogens increase Log P; hydroxyl/methoxy groups reduce it).
- The target compound’s higher halogen content suggests greater metabolic resistance compared to hydroxylated analogs .
Research Findings and Functional Implications
- Synthetic Accessibility: Compounds like HBK17 and those in were synthesized via nucleophilic substitution or aminolysis, suggesting feasible routes for the target compound’s production .
- Biological Activity : While explicit data for the target compound are lacking, piperazine analogs (e.g., HBK17) are often designed for CNS targets due to their solubility. The target’s halogenated aniline core may favor interactions with hydrophobic enzyme pockets .
- Thermal Stability: The phenoxypropyl linker in compounds like VII (melting point 80–81°C) indicates moderate stability, which may be enhanced in the target compound due to halogenated aromatic rings .
Biological Activity
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline (CAS No. 1040685-48-0) is a chemical compound with significant potential in biochemical research and pharmaceutical applications. Its unique molecular structure, characterized by a chloro and a fluoro substituent on an aniline core, provides a basis for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.
- Molecular Formula : CHClFNO
- Molecular Weight : 307.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various physiological effects. The precise pathways involved depend on the context of its application.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit angiogenesis, a crucial process in tumor growth and metastasis.
Biological Applications
The compound has several notable applications in biological research:
- Pharmaceutical Intermediates : It serves as a precursor in the synthesis of various pharmaceuticals due to its structural properties.
- Biochemical Research : Utilized in studies investigating enzyme interactions and protein-ligand binding dynamics.
- Anticancer Research : Preliminary studies suggest that it may have anticancer properties by inhibiting pathways critical for tumor growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline | Structure | Similar enzyme inhibition but different selectivity |
| 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-bromoaniline | Structure | Variation in reactivity and potential applications |
Case Studies
- Inhibition of Angiogenesis : A study explored the effects of this compound on endothelial cell proliferation and migration, demonstrating its potential to inhibit angiogenesis effectively .
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
